Cas no 2034403-23-9 (1-cyclohexyl-3-{pyrazolo[1,5-a]pyridin-5-yl}urea)

1-Cyclohexyl-3-{pyrazolo[1,5-a]pyridin-5-yl}urea is a synthetic urea derivative featuring a cyclohexyl group and a pyrazolo[1,5-a]pyridine moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a kinase inhibitor or modulator of biological pathways. Its structural design combines a rigid cyclohexyl ring with a heterocyclic pyrazolopyridine system, which may enhance binding affinity and selectivity toward specific targets. The urea linkage provides hydrogen-bonding capabilities, contributing to interactions with biological macromolecules. This compound is typically utilized in preclinical studies for exploring structure-activity relationships or as a scaffold for further derivatization. Its synthetic accessibility and well-defined chemical properties make it a valuable intermediate in drug discovery.
1-cyclohexyl-3-{pyrazolo[1,5-a]pyridin-5-yl}urea structure
2034403-23-9 structure
商品名:1-cyclohexyl-3-{pyrazolo[1,5-a]pyridin-5-yl}urea
CAS番号:2034403-23-9
MF:C14H18N4O
メガワット:258.318922519684
CID:5349243

1-cyclohexyl-3-{pyrazolo[1,5-a]pyridin-5-yl}urea 化学的及び物理的性質

名前と識別子

    • 1-cyclohexyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea
    • 1-cyclohexyl-3-pyrazolo[1,5-a]pyridin-5-ylurea
    • 1-cyclohexyl-3-{pyrazolo[1,5-a]pyridin-5-yl}urea
    • インチ: 1S/C14H18N4O/c19-14(16-11-4-2-1-3-5-11)17-12-7-9-18-13(10-12)6-8-15-18/h6-11H,1-5H2,(H2,16,17,19)
    • InChIKey: HZEAACYJEYTYCG-UHFFFAOYSA-N
    • ほほえんだ: O=C(NC1C=CN2C(=CC=N2)C=1)NC1CCCCC1

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 317
  • トポロジー分子極性表面積: 58.4
  • 疎水性パラメータ計算基準値(XlogP): 1.9

1-cyclohexyl-3-{pyrazolo[1,5-a]pyridin-5-yl}urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6512-0873-2μmol
1-cyclohexyl-3-{pyrazolo[1,5-a]pyridin-5-yl}urea
2034403-23-9
2μmol
$85.5 2023-09-08
Life Chemicals
F6512-0873-25mg
1-cyclohexyl-3-{pyrazolo[1,5-a]pyridin-5-yl}urea
2034403-23-9
25mg
$163.5 2023-09-08
Life Chemicals
F6512-0873-5μmol
1-cyclohexyl-3-{pyrazolo[1,5-a]pyridin-5-yl}urea
2034403-23-9
5μmol
$94.5 2023-09-08
Life Chemicals
F6512-0873-20μmol
1-cyclohexyl-3-{pyrazolo[1,5-a]pyridin-5-yl}urea
2034403-23-9
20μmol
$118.5 2023-09-08
Life Chemicals
F6512-0873-10mg
1-cyclohexyl-3-{pyrazolo[1,5-a]pyridin-5-yl}urea
2034403-23-9
10mg
$118.5 2023-09-08
Life Chemicals
F6512-0873-1mg
1-cyclohexyl-3-{pyrazolo[1,5-a]pyridin-5-yl}urea
2034403-23-9
1mg
$81.0 2023-09-08
Life Chemicals
F6512-0873-3mg
1-cyclohexyl-3-{pyrazolo[1,5-a]pyridin-5-yl}urea
2034403-23-9
3mg
$94.5 2023-09-08
Life Chemicals
F6512-0873-30mg
1-cyclohexyl-3-{pyrazolo[1,5-a]pyridin-5-yl}urea
2034403-23-9
30mg
$178.5 2023-09-08
Life Chemicals
F6512-0873-40mg
1-cyclohexyl-3-{pyrazolo[1,5-a]pyridin-5-yl}urea
2034403-23-9
40mg
$210.0 2023-09-08
Life Chemicals
F6512-0873-20mg
1-cyclohexyl-3-{pyrazolo[1,5-a]pyridin-5-yl}urea
2034403-23-9
20mg
$148.5 2023-09-08

1-cyclohexyl-3-{pyrazolo[1,5-a]pyridin-5-yl}urea 関連文献

1-cyclohexyl-3-{pyrazolo[1,5-a]pyridin-5-yl}ureaに関する追加情報

Introduction to 1-cyclohexyl-3-{pyrazolo[1,5-a]pyridin-5-yl}urea (CAS No. 2034403-23-9)

1-cyclohexyl-3-{pyrazolo[1,5-a]pyridin-5-yl}urea is a novel heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 2034403-23-9, belongs to a class of molecules that integrate cyclohexyl and pyrazolo[1,5-a]pyridine moieties with a urea functional group, creating a versatile scaffold for further chemical modifications and biological evaluations.

The structural composition of 1-cyclohexyl-3-{pyrazolo[1,5-a]pyridin-5-yl}urea makes it an attractive candidate for drug discovery efforts aimed at identifying new therapeutic agents. The cyclohexyl group contributes to the molecule's solubility and metabolic stability, while the pyrazolo[1,5-a]pyridine ring system is known for its presence in various bioactive compounds, including kinase inhibitors and antiviral agents. The urea moiety further enhances the compound's potential by serving as a hydrogen bond acceptor and participant in molecular interactions with biological targets.

In recent years, there has been a growing interest in developing small-molecule inhibitors targeting protein-protein interactions (PPIs) due to their critical roles in various disease pathways. The pyrazolo[1,5-a]pyridine scaffold has been extensively studied for its ability to modulate PPIs, particularly those involving transcription factors and signaling proteins. The incorporation of this motif into 1-cyclohexyl-3-{pyrazolo[1,5-a]pyridin-5-yl}urea suggests that it may exhibit inhibitory activity against relevant PPIs, making it a promising lead compound for further investigation.

Moreover, the urea functional group in 1-cyclohexyl-3-{pyrazolo[1,5-a]pyridin-5-yl}urea has been widely utilized in medicinal chemistry for its ability to form hydrogen bonds with biological targets. This feature is particularly valuable in designing molecules that can interact with proteins or nucleic acids with high specificity. The cyclohexyl group also provides steric bulk, which can be used to optimize binding affinity and selectivity by modulating the compound's interaction with the target site.

Recent advancements in computational chemistry have enabled the rapid screening of large libraries of compounds for potential biological activity. Virtual screening methods, such as molecular docking and pharmacophore modeling, have been employed to identify promising candidates like 1-cyclohexyl-3-{pyrazolo[1,5-a]pyridin-5-yl}urea. These computational approaches have helped researchers prioritize compounds for experimental validation based on their predicted binding modes and interaction energies with target proteins.

Experimental validation of the biological activity of 1-cyclohexyl-3-{pyrazolo[1,5-a]pyridin-5-yl}urea has begun to yield intriguing results. Initial assays have shown that this compound exhibits moderate inhibitory activity against certain kinases and transcription factors, suggesting its potential as a lead molecule for further optimization. The structural flexibility provided by the cyclohexyl and pyrazolo[1,5-a]pyridine moieties allows for diverse chemical modifications aimed at enhancing potency and selectivity.

The synthesis of 1-cyclohexyl-3-{pyrazolo[1,5-a]pyridin-5-yl}urea involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the pyrazolo[1,5-a]pyridine ring system followed by the introduction of the cyclohexyl group and the urea moiety. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both preclinical studies and industrial applications.

In conclusion, 1-cyclohexyl-3-{pyrazolo[1,5-a]pyridin-5-yl}urea (CAS No. 2034403-23-9) represents a promising candidate for further exploration in drug discovery efforts. Its unique structural features and potential biological activities make it an attractive molecule for researchers seeking to develop new therapeutic agents targeting protein-protein interactions or other disease-related pathways. As computational chemistry continues to advance alongside experimental techniques,the future prospects for this compound are bright,with numerous opportunities for optimization and commercialization.

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